molecular formula C25H30N2O4S B11409390 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11409390
M. Wt: 454.6 g/mol
InChI Key: MKWDQPPILNZUPG-UHFFFAOYSA-N
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Description

2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-ETHOXYPROPYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran ring, a cyclopentathiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-ETHOXYPROPYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves multiple steps, including the formation of the benzofuran and cyclopentathiophene rings. Key transformations in the synthesis include copper-mediated and palladium-catalyzed coupling reactions . The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced catalytic systems to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-ETHOXYPROPYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-ETHOXYPROPYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-ETHOXYPROPYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s benzofuran and cyclopentathiophene rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran and cyclopentathiophene derivatives, such as:

Uniqueness

What sets 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-ETHOXYPROPYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE apart is its combination of both benzofuran and cyclopentathiophene rings, along with its specific functional groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further study and application.

Properties

Molecular Formula

C25H30N2O4S

Molecular Weight

454.6 g/mol

IUPAC Name

2-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C25H30N2O4S/c1-4-30-10-6-9-26-24(29)23-18-7-5-8-20(18)32-25(23)27-21(28)13-17-14-31-19-12-15(2)11-16(3)22(17)19/h11-12,14H,4-10,13H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

MKWDQPPILNZUPG-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3=COC4=CC(=CC(=C43)C)C

Origin of Product

United States

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